Isomer-Dependent Activity Cliff: Thieno[3,2-d]pyrimidinium vs. Thieno[2,3-d]pyrimidinium Heads in Choline Kinase α1 Inhibition
A direct head-to-head comparison within the same study demonstrated that switching the fused thiophene orientation from [3,2-d] to [2,3-d] in the pyrimidinium cationic head results in a substantial reduction in choline kinase α1 inhibitory potency. Pair Fa-29 (thieno[3,2-d]) achieved 100.00% inhibition at 10 µM, whereas its [2,3-d] counterpart Ff-6 achieved only 46.43% inhibition. Similarly, Fa-33 (98.9%) vs. Ff-5 (64.21%) showed a comparable magnitude of activity cliff [1]. This phenomenon was consistently observed across every paired comparison in the series.
| Evidence Dimension | % Inhibition of human choline kinase α1 at 10 µM |
|---|---|
| Target Compound Data | Fa-29 = 100.00%; Fa-33 = 98.9%; Fa-28 = 87.69% |
| Comparator Or Baseline | Ff-6 = 46.43%; Ff-5 = 64.21%; Ff-35 = 90.55%; Ff-36 = 84.47% |
| Quantified Difference | Up to 53.57 percentage-point reduction (Fa-29 vs. Ff-6); 2.15-fold difference in worst case |
| Conditions | Recombinant human CKα1 inhibition, coupled-enzyme spectrophotometric assay, 10 µM compound concentration |
Why This Matters
This isomer-dependent activity cliff proves that the [3,2-d] fusion geometry is non-substitutable for this target class, directly informing procurement choices when designing choline kinase or related kinase inhibitor libraries.
- [1] Vázquez-Expósito MÁ, Conejo-García A, Campos JM, Gallo MA, Espinosa A, Entrena A, et al. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Pharmaceutics. 2022;14(4):715. Table 3. View Source
